tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[310]hexane-2-carboxylate is a complex organic compound featuring a tert-butyl group, a bicyclic structure, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the tert-butyl group, and incorporation of the methoxy-oxoethyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like automated synthesis and high-throughput screening can also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be leveraged to develop new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes. Its unique properties make it suitable for applications in fields such as polymer science, nanotechnology, and environmental chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with tert-butyl groups and functionalized azabicyclohexanes. Examples include:
- tert-Butyl (2R,5S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-2-methylpiperazine-1-carboxylate .
- tert-Butyl Methyl[2-(methylamino)ethyl]carbamate .
Uniqueness
The uniqueness of tert-Butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl (1R,3S,5R)-3-(2-methoxy-2-oxoethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(16)14-9(7-11(15)17-4)5-8-6-10(8)14/h8-10H,5-7H2,1-4H3/t8-,9-,10+/m0/s1 |
InChI Key |
LZGXEUTZHVQADG-LPEHRKFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@@H]2[C@H]1C2)CC(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2C1C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.